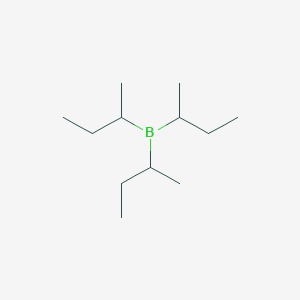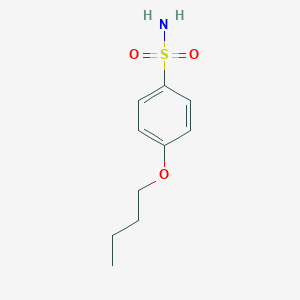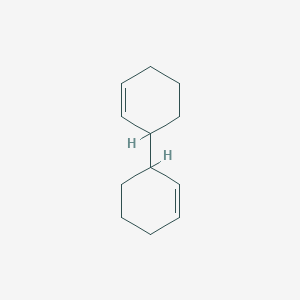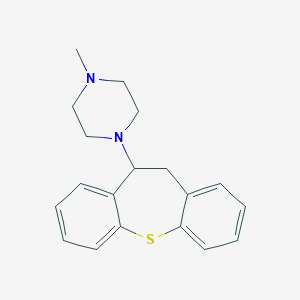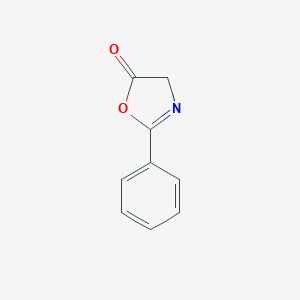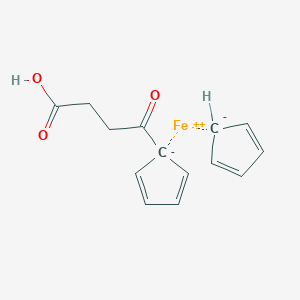
4-Ferrocenyl-4-oxobutyric Acid
描述
4-Ferrocenyl-4-oxobutyric Acid is an organometallic compound that features a ferrocene moiety attached to a butyric acid chain. Ferrocene, a well-known metallocene, consists of an iron atom sandwiched between two cyclopentadienyl rings. The incorporation of the ferrocene unit into organic molecules imparts unique redox properties, making such compounds valuable in various scientific and industrial applications .
生化分析
Biochemical Properties
Ferrocene-based compounds are known to have applications in diverse scientific disciplines, including polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics .
Cellular Effects
Ferrocene-based compounds have been studied for their effects on cancer cells, particularly breast and prostate cancers . The proliferative/anti-proliferative effects of compounds based on steroidal and non-steroidal endocrine modulators have been extensively explored in vitro .
Molecular Mechanism
Ferrocene-based compounds have been used in the development of anticancer, antiviral, and antimicrobial drugs . Ferrocene derivatives have been used to synthesize a wide range of materials, including polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties .
Temporal Effects in Laboratory Settings
Ferrocene-based compounds have been used in the development of anticancer, antiviral, and antimicrobial drugs .
Dosage Effects in Animal Models
Ferrocene-based compounds have been studied for their effects on cancer cells, particularly breast and prostate cancers .
Metabolic Pathways
Ferrocene-based compounds have been used in the development of anticancer, antiviral, and antimicrobial drugs .
Transport and Distribution
Ferrocene-based compounds have been used in the development of anticancer, antiviral, and antimicrobial drugs .
Subcellular Localization
Ferrocene-based compounds have been used in the development of anticancer, antiviral, and antimicrobial drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ferrocenyl-4-oxobutyric Acid typically involves the following steps:
Ferrocene Acylation: The initial step involves the acylation of ferrocene using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields a ferrocenyl ketone intermediate.
Chain Extension: The ferrocenyl ketone is then subjected to a chain extension reaction using a suitable reagent like malonic acid or its derivatives. This step involves the formation of a carbon-carbon bond, extending the carbon chain.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Ferrocenyl-4-oxobutyric Acid undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions, which are useful in redox chemistry.
Reduction: The carbonyl group in the butyric acid chain can be reduced to form alcohols.
Substitution: The hydrogen atoms on the cyclopentadienyl rings can be substituted with various functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine under controlled conditions.
Major Products Formed
Oxidation: Formation of ferrocenium salts.
Reduction: Formation of ferrocenyl alcohols.
Substitution: Formation of various substituted ferrocenyl derivatives.
科学研究应用
4-Ferrocenyl-4-oxobutyric Acid has diverse applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a building block for synthesizing complex organometallic structures.
Biology: Investigated for its potential as a biosensor due to its redox properties.
Medicine: Explored for its anticancer and antimicrobial properties, leveraging the unique redox behavior of the ferrocene moiety.
Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its stability and electronic properties
作用机制
The mechanism of action of 4-Ferrocenyl-4-oxobutyric Acid involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, facilitating electron transfer processes. This redox activity is crucial in applications such as catalysis and biosensing. The compound can interact with molecular targets through its redox-active center, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Ferrocene: The parent compound with two cyclopentadienyl rings bound to an iron atom.
Ferrocenylmethanol: A derivative with a hydroxymethyl group attached to the ferrocene moiety.
Ferrocenylacetic Acid: A compound with an acetic acid chain attached to the ferrocene unit.
Uniqueness
4-Ferrocenyl-4-oxobutyric Acid is unique due to the presence of both a ferrocene moiety and a butyric acid chain. This combination imparts distinct redox properties and chemical reactivity, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse scientific fields highlight its versatility compared to other ferrocenyl derivatives .
属性
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylidene-4-hydroxy-4-oxobutan-1-olate;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,10H,5-6H2,(H,11,12);1-5H;/q;-1;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYFWOWHTBEOSI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC(=C(CCC(=O)O)[O-])C=C1.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FeO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570698 | |
| Record name | Iron(2+) 2-(3-carboxypropanoyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291-72-1 | |
| Record name | Iron(2+) 2-(3-carboxypropanoyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-Ferrocenyl-4-oxobutyric acid in synthesizing these novel platensimycin derivatives?
A1: this compound serves as a crucial starting material in the multi-step synthesis of the ferrocene-fused platensimycin derivative, (S,SP)-2b []. The researchers utilized its structure to introduce a ferrocene moiety into the target molecule. This is significant because the ferrocene group is thought to mimic the spatial occupancy of the tetracyclic cage found in naturally occurring platensimycin within the binding site of the target enzyme, FabF []. This suggests that incorporating ferrocene could be a viable strategy for developing new antibacterial agents.
Q2: Can you elaborate on the key step in the synthesis process where this compound plays a central role?
A2: The synthetic route employed a highly diastereoselective Michael addition reaction. In this crucial step, optically active planar-chiral ferrocene-fused cyclohexanone derivatives (derived from this compound) reacted with an acrylate ester []. This reaction enabled the researchers to build the core structure of the desired platensimycin derivative with high stereoselectivity, a critical factor for biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


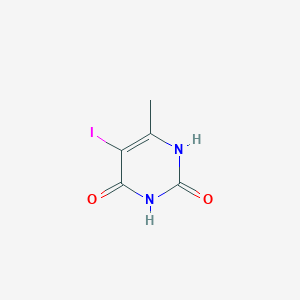
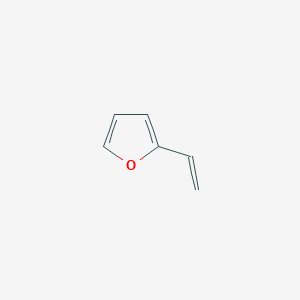
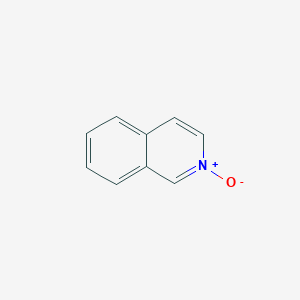
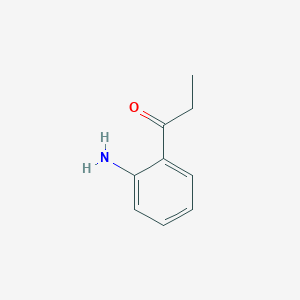
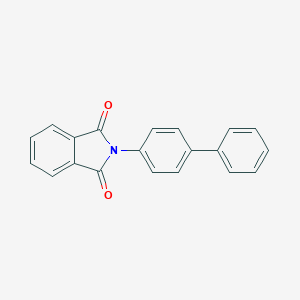
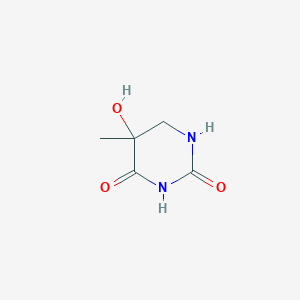
![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)
